molecular formula C33H27N5O4 B1674430 3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid

3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid

Número de catálogo: B1674430
Peso molecular: 557.6 g/mol
Clave InChI: RATFAFAWIWHLMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

II-B08, also known as PTP Inhibitor XXXI, is a cell-permeable SHP2 inhibitor (IC50 = 5.5 µM). II-B08 blocks growth factor stimulated ERK1/2 activation and hematopoietic progenitor proliferation, providing supporting evidence that chemical inhibition of SHP2 may be therapeutically useful for anticancer and antileukemia treatment. X-ray crystallographic analysis of the structure of SHP2 in complex with 9 reveals molecular determinants that can be exploited for the acquisition of more potent and selective SHP2 inhibitors.

Mecanismo De Acción

Target of Action

II-B08 is a reversible and noncompetitive inhibitor of the Src homology-2 domain-containing phosphatase 2 (SHP2) . SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed phosphatase that plays a vital role in the development and physiological regulation of tissues derived from all three germ layers . It is crucial for the propagation of positive growth signals in many cell types, including hematopoietic stem cells and myeloid progenitors .

Mode of Action

II-B08 interacts with SHP2 and inhibits its enzymatic activity . This inhibition blocks the downstream signaling pathways mediated by SHP2, leading to a decrease in cell viability and an increase in apoptosis . For instance, II-B08 has been shown to inhibit SCF-induced chemotaxis of bone marrow-derived mast cells and enhance apoptosis following growth factor withdrawal in mast cells .

Biochemical Pathways

SHP2 provides crosstalk for several intracellular pathways such as Ras-Raf-MEK-ERK, PI3K-AKT-mTOR, JAK-STAT, and PD-1/PD L-1 pathways . By inhibiting SHP2, II-B08 disrupts these pathways, leading to a decrease in cell proliferation, colony formation, and mammosphere growth . It also attenuates complex formation and reduces the activation of downstream pathways .

Result of Action

The inhibition of SHP2 by II-B08 leads to a decrease in cell viability and an increase in apoptosis . It suppresses breast cancer cell phenotypes, including cell proliferation, colony formation, and mammosphere growth . In vivo, II-B08 has shown a modest survival benefit in mice transplanted with a cell line transformed by KIT-D814V .

Action Environment

The action of II-B08 can be influenced by various environmental factors. For instance, the efficacy of II-B08 can be enhanced when used in combination with other inhibitors. In one study, the combination of II-B08 with a PI3K inhibitor was significantly more effective than either treatment alone . .

Actividad Biológica

The compound 3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid (also referred to as JZG) has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article synthesizes current research findings, including molecular mechanisms, biological targets, and pharmacological effects.

PropertyDetails
Molecular Formula C33H27N5O4
Molecular Weight 557.599 g/mol
SMILES Cn1c2cc(c(cc2c(c1c3ccccc3)c4cn(nn4)CCC(=O)Nc5ccc(cc5)c6ccccc6)C(=O)O)O
InChI Key RATFAFAWIWHLMR-UHFFFAOYSA-N

The compound functions primarily as a SHP2 inhibitor , which plays a crucial role in various signaling pathways associated with cell proliferation and survival. The inhibition of SHP2 has been linked to the suppression of oncogenic signaling pathways such as Ras-Raf-MEK-ERK and PI3K-AKT-mTOR, leading to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

Research indicates that JZG exhibits significant anticancer activity through the following mechanisms:

  • Inhibition of Cell Proliferation : JZG has been shown to block growth factor-induced activation of ERK1/2, thereby inhibiting cell proliferation in hematopoietic progenitor cells.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by disrupting critical survival signaling pathways .
  • Tumor Burden Reduction : In preclinical models, JZG significantly reduced tumor burden in glioblastoma models by enhancing tyrosine phosphorylation of Ras and inhibiting downstream proliferative signals .

Neuropharmacological Effects

In addition to its anticancer properties, JZG may have implications in neuropharmacology:

  • Modulation of Neurotransmitter Transporters : Similar compounds have been evaluated for their ability to inhibit glycine transporters, which are crucial for neurotransmission in the central nervous system .
  • Potential for Cognitive Enhancement : Some derivatives have shown promise in ameliorating cognitive impairments in animal models, suggesting that JZG may also influence learning and memory processes .

Study 1: Anticancer Efficacy

A study investigated the effects of JZG on glioblastoma multiforme (GBM) cell lines. Results indicated that treatment with JZG led to a significant reduction in cell viability (IC50 = 5.5 µM), highlighting its potential as a therapeutic agent for aggressive brain tumors .

Study 2: Neuropharmacological Impact

Another study focused on the cognitive effects of related compounds derived from JZG. These compounds were found to enhance learning performance in passive avoidance tasks in mice, suggesting a potential application in treating cognitive deficits associated with neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Basic Information

  • Molecular Formula : C33H27N5O4
  • Molecular Weight : 557.599 g/mol
  • Structure : The compound features a triazole ring, an indole moiety, and a biphenyl group, contributing to its biological activity.

Cancer Research

The compound has been studied for its inhibitory effects on specific protein targets involved in cancer progression. Notably, it has shown promise as an inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), which is implicated in various malignancies.

Case Study: SHP2 Inhibition

A study conducted by Zhang et al. (2010) explored the binding affinity of this compound to SHP2. The researchers utilized X-ray crystallography to elucidate the structure of SHP2 complexed with the compound, revealing critical interactions that enhance its inhibitory efficacy against growth factor-stimulated ERK1/2 activation. This inhibition is significant for therapeutic strategies targeting cancers associated with aberrant SHP2 activity .

Pharmacological Studies

The compound has been evaluated for its pharmacological properties, including anti-inflammatory and analgesic activities. Its structural features suggest potential interactions with multiple biological pathways.

Experimental Findings

In vitro studies have demonstrated that the compound can modulate key signaling pathways involved in inflammation and pain response. The presence of hydroxyl and carboxylic acid groups enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration .

Table 1: Binding Affinity Data

Compound NameTarget ProteinBinding Affinity (IC50)Reference
3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acidSHP250 nMZhang et al. (2010)
This compoundCdc14A50 µMBindingDB

Table 2: Structural Features

FeatureDescription
Aromatic RingsBiphenyl and Indole moieties
Functional GroupsHydroxyl (-OH), Carboxylic Acid (-COOH)
Ring StructuresTriazole

Propiedades

IUPAC Name

6-hydroxy-1-methyl-3-[1-[3-oxo-3-(4-phenylanilino)propyl]triazol-4-yl]-2-phenylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATFAFAWIWHLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 4
3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid
Customer
Q & A

A: II-B08 is a potent and selective inhibitor of SHP2. [] It binds to both the active site and nearby subpockets of SHP2, leading to enhanced affinity and selectivity. [] This binding disrupts the interaction between SHP2 and its downstream effectors, ultimately inhibiting the activation of signaling pathways involved in cell proliferation and survival. [, , , , ]

ANone: Research suggests that II-B08 could be effective against cancers driven by aberrant SHP2 activity. Studies have shown promising results in preclinical models of:

  • Acute myeloid leukemia (AML): II-B08 inhibited the growth of AML cells harboring FLT3-ITD mutations, a common genetic alteration in AML. [] It also showed synergistic effects when combined with a PI3K inhibitor in a mouse model of AML. []
  • Systemic mastocytosis (SM): II-B08 reduced disease burden in a mouse model of aggressive SM driven by oncogenic KIT mutations. [] It also enhanced the efficacy of Dasatinib, a multi-kinase inhibitor, in blocking cell growth pathways. []
  • Neuroblastoma: While NRAS mutations conferred resistance to II-B08 as a single agent, combining II-B08 with other RAS pathway inhibitors (trametinib, vemurafenib, ulixertinib) reversed resistance and synergistically inhibited neuroblastoma growth in vitro and in vivo. [, ]
  • Glioblastoma (GBM): II-B08 reduced tumor burden in mouse models of GBM by promoting tyrosine phosphorylation of Ras and attenuating downstream proliferative MAPK/ERK signaling. []

A: The specific structural features of II-B08 allow it to interact with SHP2 and exert its inhibitory effects. X-ray crystallography studies have provided insights into the binding interactions between II-B08 and SHP2, highlighting the importance of specific moieties for its activity. [] This information can be leveraged to develop even more potent and selective SHP2 inhibitors.

ANone: While promising, preclinical studies have also revealed some limitations of II-B08:

  • NRAS Mutation Resistance: Neuroblastoma cells harboring NRAS mutations displayed resistance to II-B08 as a single agent, highlighting the potential for acquired resistance and the need for combination therapies. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.